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Electrodeposited Ni-Sn alloys, particularly the equiatomic composition of approximately 65 wt%

Sn and 35 wt% Ni, form a unique intermetallic compound (NiSn) that is not readily produced by

pyrometallurgical methods.[1] This distinct composition and structure bestow a range of

advantageous physical properties that are not merely an average of nickel and tin.[2]

Mechanical Properties: Hardness
Ni-Sn alloy coatings are noted for their high hardness, which contributes to their excellent wear

and tarnish resistance.[2][3] The hardness can be influenced by deposition conditions and the

resulting microstructure.

Property Value
Deposition Bath
Type

Notes

Vickers Hardness

(HV)
6.0 - 7.0 GPa Not Specified

High hardness is a

known characteristic.

[3]

Vickers Hardness

(HV)
~8.86 GPa

Nickel-based

composite

For Ni-TiN/Si3N4

composite, not pure

Ni-Sn.[4]

Vickers Hardness

(HV)
185 - 290 HV Nickel-based

For pure Nickel

coatings, for

comparison.[5]
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Note: Data for pure Ni-Sn alloy hardness is often cited qualitatively. The provided values give a

general range, with composite and pure nickel values for context.

Corrosion Resistance
One of the most significant properties of electrodeposited Ni-Sn alloys is their exceptional

corrosion resistance, which can surpass that of stainless steel in certain environments.[1] This

is attributed to the formation of a stable, tin-rich passive oxide film on the surface.[1]

Alloy
Composition

Test Medium
Corrosion
Potential
(Ecorr)

Corrosion
Current
Density (icorr)

Reference

Ni-Sn (65/35

wt%)
Synthetic Sweat

N/A (Exceeds

Stainless Steel)

N/A (Lower than

Nickel)
[1]

Ni-Sn-P

(Increasing Sn)

Deep Eutectic

Solvent

More Positive

(Noble)

0.584 to 0.284

µA/cm²
[6]

Cu43Sn57 (with

Ni salt)
3.5 wt.% NaCl -0.186 V

1.248 x 10⁻⁶

mA/cm²
[7]

Cu56Sn44 3.5 wt.% NaCl -0.259 V
9.456 x 10⁻⁶

mA/cm²
[7]

Electrical Properties: Resistivity
The electrical resistivity of Ni-Sn alloys is a critical parameter for their application in electronics.

The formation of intermetallic compounds like Ni3Sn2 and Fe3Sn (when deposited on iron-

containing substrates) can increase resistivity compared to the base metals.[8]
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Alloy System
Deposition Method
& Conditions

Resistivity (ρ) Notes

Ni-Fe wire with Sn LPCVD at 850 °C 43.2 µΩ·cm

Resistivity increased

with Sn content and

formation of

intermetallics.[8][9]

Ni1-xFex on ITO
Electrodeposition

(1200s)
~1.35 Ω·cm

Resistivity is highly

dependent on film

thickness and grain

size.[10]

Pure Nickel Films
Electrodeposition

(60s)
~2.8 Ω

Resistance value, not

resistivity. For

comparison.[11]

Solderability
Ni-Sn coatings can serve as a solderable finish. However, their performance is dependent on

the formation of intermetallic layers at the interface with the solder and the substrate.[12] A

nickel underlayer is often recommended to prevent diffusion of copper into the tin-containing

layer, which can degrade solderability over time.[12] The wetting balance test is a standard

method for quantitatively assessing solderability.[1][13]

Coating System Solderability Test Key Finding

Tin-Nickel General Use

Considered a non-soluble

coating, which can be

advantageous in soldering

processes.[12]

Electroless Ni-P Wetting Balance

Found to be unacceptable for

direct soldering without flux

due to poor wettability.[14]

Tin Coatings Wetting Balance

A standard, versatile method to

assess the speed and extent

of wetting.[1]
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Experimental Protocols
Detailed methodologies for the deposition and characterization of Ni-Sn alloy coatings are

provided below, based on standard industry practices and published research.

Protocol for Electrodeposition of Ni-Sn Alloy
This protocol is based on a common fluoride-chloride bath chemistry as described in the

literature.[2]

Substrate Preparation:

Mechanically polish the substrate (e.g., copper, steel) to the desired finish (e.g., 1000 grit).

Degrease the substrate ultrasonically in an alkaline solution.

Rinse thoroughly with deionized water.

Activate the surface by dipping in a suitable acid solution (e.g., dilute HCl or H2SO4).

Rinse again with deionized water immediately before plating.

Electrolyte Bath Composition (Chloride-Fluoride Bath):

Nickel Chloride (NiCl2·6H2O)

Stannous Chloride (SnCl2·2H2O)

Ammonium Bifluoride (NH4HF2)

Note: Specific concentrations vary. A typical bath might contain 25 g/L Tin, 65 g/L Nickel,

and 33 g/L Fluoride.[1]

Plating Parameters:

Temperature: Maintain the bath at 65-75 °C.[2]

pH: Adjust and maintain the pH at approximately 4.5.[1]
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Anodes: Use separate nickel and tin anodes, or nickel anodes with tin salt replenishment.

Current Density: Apply a cathodic current density in the range of 0.5-2.0 A/dm².[2]

Agitation: Employ mild mechanical or air agitation to ensure uniform coating.

Deposition Time: Control the plating time to achieve the desired coating thickness.

Post-Treatment:

Rinse the plated article thoroughly with deionized water.

Dry the sample using clean, compressed air.

Protocol for Vickers Microhardness Testing
This procedure follows the principles outlined in ASTM E384.

Sample Preparation:

Ensure the coated sample is mounted securely on a flat, level stage.

The surface of the coating must be clean and free from contaminants.

The coating thickness should be at least 10 times the expected indentation depth to avoid

influence from the substrate.[15]

Test Procedure:

Select the appropriate load (e.g., 50 or 100 gf) and dwell time (e.g., 10-15 seconds).[15]

Using the optical microscope of the hardness tester, focus on the surface of the coating.

Initiate the indentation. The diamond indenter will descend, apply the selected load for the

specified dwell time, and then retract.

Measure the two diagonals of the resulting indentation using the calibrated microscope.

Calculation:
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Calculate the average diagonal length (d).

The Vickers Hardness (HV) is calculated using the formula: HV = 1.854 * (F / d²), where F

is the applied load in kgf and d is the average diagonal in mm.[16]

Perform multiple indentations at different locations and average the results for statistical

validity.

Protocol for Potentiodynamic Polarization Corrosion
Testing
This protocol is based on the principles described in ASTM G59 and ASTM G61.[11][17]

Electrochemical Cell Setup:

Use a standard three-electrode cell containing the test electrolyte (e.g., 3.5 wt.% NaCl

solution).[7]

The coated sample serves as the working electrode (WE).

Use a platinum or graphite rod as the counter electrode (CE).[18]

Use a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode

(RE).[18]

Position the Luggin capillary tip of the reference electrode close (2-3 mm) to the working

electrode surface.[19]

Test Procedure:

Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring

the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

[19]

Begin the potentiodynamic scan from a potential cathodic to the OCP (e.g., -250 mV vs.

OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP).

Apply a slow, constant scan rate, typically 0.167 mV/s or 0.6 V/h.[17][19]
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Data Analysis:

Plot the resulting potential vs. log(current density) to generate a Tafel plot.

Determine the corrosion potential (Ecorr) at the point of minimum current density.

Determine the corrosion current density (icorr) by extrapolating the linear (Tafel) regions of

the anodic and cathodic curves back to the Ecorr.

Protocol for Four-Point Probe Electrical Resistivity
Measurement
This method is standard for measuring the sheet resistance of thin films.

Sample Preparation:

The electrodeposited Ni-Sn film should be on a flat, insulating substrate if possible, or the

substrate's conductivity must be accounted for.

The film should be uniform in thickness and larger than the probe spacing to minimize

edge effects.

Measurement Procedure:

Bring the four co-linear, equally spaced probes into contact with the film surface.

Apply a constant DC current (I) through the two outer probes.[20]

Measure the voltage drop (V) across the two inner probes using a high-impedance

voltmeter.[20]

Calculation:

Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V

/ I). This formula applies to a thin film of infinite extent. Geometric correction factors may

be needed for smaller samples.[21]
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Measure the thickness (t) of the Ni-Sn film using a suitable method (e.g., cross-sectional

SEM, X-ray fluorescence).

Calculate the bulk resistivity (ρ) using the formula: ρ = Rs * t.

Protocol for Wetting Balance Solderability Test
This protocol is based on standards like IPC J-STD-002.[22]

Sample Preparation:

Prepare a test coupon of the Ni-Sn plated material.

Apply a standardized flux to the surface to be tested and allow it to dry.[13]

Test Procedure:

Suspend the specimen from a sensitive force transducer (balance) on the test apparatus.

[1]

Raise a temperature-controlled solder pot containing the desired solder alloy to immerse

the specimen to a specified depth at a controlled rate.[13]

The instrument records the vertical forces acting on the specimen over time. Initially, an

upward buoyancy force is dominant. As the solder wets the surface, a downward surface

tension force pulls the specimen into the solder.[1]

Data Analysis:

The output is a wetting curve (force vs. time).

Key parameters are extracted from the curve:

Wetting Time (t_zero): The time taken for the wetting force to cross the zero axis

(buoyancy corrected).

Maximum Wetting Force (F_max): The peak downward force, indicating the extent of

wetting.
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Time to F_max: The time taken to reach the maximum wetting force.

These quantitative values are compared against standards to determine pass/fail criteria

for solderability.[23]

Visualizations
Experimental Workflow for Ni-Sn Coating
Characterization
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Caption: Workflow for the electrodeposition and subsequent physical property characterization

of Ni-Sn alloys.
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Influence of Deposition Parameters on Physical
Properties
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Caption: Relationship between electrodeposition parameters, microstructure, and resulting

physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.researchgate.net/figure/Comparison-of-Vickers-hardness-values-for-each-current-density_fig4_227239383
https://store.astm.org/b0545-13r21.html
https://www.mdpi.com/2075-4701/15/4/426
https://www.ossila.com/pages/sheet-resistance-theory
https://www.intertekinform.com/en-gb/standards/bs-en-iso-4527-2003-196544_saig_bsi_bsi_468779/
https://knowledge.bsigroup.com/products/metallic-coatings-autocatalytic-electroless-nickel-phosphorus-alloy-coatings-specification-and-test-methods
https://www.silcotek.com/hubfs/docs/TI%208-23-17%20Polarization%20Resistance%20Scans%20of%20SilcoTek%20Coatings.pdf?hsCtaTracking=2af5da5c-40b6-4c0d-b625-b73679207a34%7C7f561b0a-2edd-46ad-b89d-d9df483cdeba
https://www.microncoatings.it/en/electroless-nickel/electroless-nickel-plating-designation-according-to-iso-4527/
https://stannol.de/en/solderability-tests-by-wetting-balance-minimize-soldering-defects-save-costs
https://stannol.de/en/solderability-tests-by-wetting-balance-minimize-soldering-defects-save-costs
https://support.itweae.com/support/solutions/articles/42000072845-wetting-balance-test-procedure
https://www.mdpi.com/2073-4352/13/12/1654
https://en.wikipedia.org/wiki/Vickers_hardness_test
https://www.gamry.com/application-notes/corrosion-coatings/potentiodynamic-cyclic-polarization/
https://www.silcotek.com/blog/evaluate-corrosion-resistant-coating-using-polarization-resistance-scan
https://farsi.msrpco.com/wp-content/uploads/2019/05/standard-astmg59.pdf
https://fytronix.com/PDF/FOUR-POINT-PROBE-RESISTANCE-SYSTEM.pdf
https://dewesoft.com/blog/automating-resistivity-measurement
https://www.wevolver.com/article/solderability-test-principles-methods-and-applications-in-electronics-manufacturing
https://www.doeeet.com/content/eee-testing/component-qualification/fundamentals-of-solderability/
https://www.benchchem.com/product/b14718777#physical-properties-of-electrodeposited-ni-sn-alloys
https://www.benchchem.com/product/b14718777#physical-properties-of-electrodeposited-ni-sn-alloys
https://www.benchchem.com/product/b14718777#physical-properties-of-electrodeposited-ni-sn-alloys
https://www.benchchem.com/product/b14718777#physical-properties-of-electrodeposited-ni-sn-alloys
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14718777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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